molecular formula C17H12FN3 B1404221 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile CAS No. 1093307-32-4

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Cat. No.: B1404221
CAS No.: 1093307-32-4
M. Wt: 277.29 g/mol
InChI Key: DMNDWMQCINFCPI-UHFFFAOYSA-N
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Description

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is a chemical compound that features a benzyl-substituted pyrazole ring attached to a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Fluorobenzonitrile: The benzylated pyrazole is coupled with 2-fluorobenzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzonitrile moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-pyrazole moiety can bind to the active site of enzymes, inhibiting their activity. The fluorobenzonitrile group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and benzyl substitution but differ in the substituents on the benzene ring.

    2-Fluorobenzonitrile derivatives: These compounds share the fluorobenzonitrile moiety but differ in the substituents on the pyrazole ring.

Uniqueness

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is unique due to the combination of the benzyl-pyrazole and fluorobenzonitrile moieties, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

5-(1-benzylpyrazol-4-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c18-17-7-6-14(8-15(17)9-19)16-10-20-21(12-16)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDWMQCINFCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorobenzonitrile (484 mg, 2.42 mmol), 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (736 mg, 2.59 mmol), dichlorobis(triphenylphosphine)palladium(II) (174 mg, 0.248 mmol), and potassium carbonate (1.36 g, 9.84 mmol) were combined in a sealed vial with dioxane (10 mL) and water (1 mL) under an inert atmosphere of nitrogen, and the mixture was heated to 110° C. overnight. The mixture was diluted with methylene chloride and washed with water. The organic layer was absorbed on silica gel and purified by silica gel chromatography eluting with a gradient of 10-50% ethyl acetate in hexanes to afford the title compound. MS (ESI+) m/z 290.0 (M+H)+.
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
736 mg
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
174 mg
Type
catalyst
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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